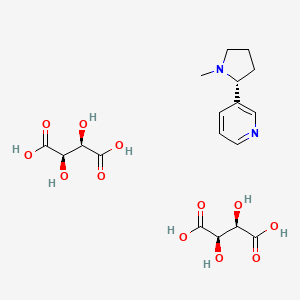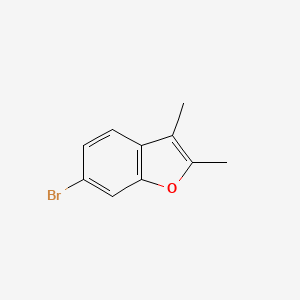
6-Bromo-2,3-dimethylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethylbenzofuran typically involves the bromination of 2,3-dimethylbenzofuran. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride in a solvent like carbon disulfide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2,3-dimethylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dimethylbenzofuran.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield derivatives with various functional groups.
- Oxidation can produce compounds with hydroxyl or carbonyl groups.
- Reduction typically results in the removal of the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dimethylbenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-dimethylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2,3-Dimethylbenzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,3-dimethylbenzofuran: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Dibenzofuran: A simpler structure without methyl or halogen substituents, used as a reference compound in various studies.
Uniqueness: 6-Bromo-2,3-dimethylbenzofuran’s unique combination of bromine and methyl groups provides distinct reactivity and potential applications compared to its analogs. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H9BrO |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
6-bromo-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3 |
Clave InChI |
IBDPBAKLIMQRKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
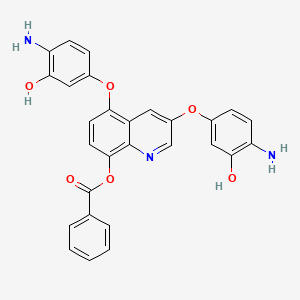
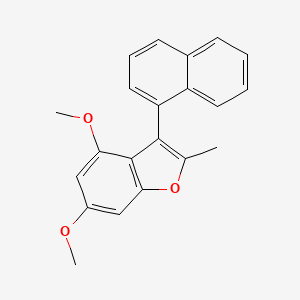
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
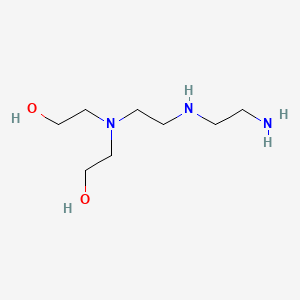


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
